

A-485 comparative transcriptome analysis with other epigenetic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: A-485

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A-485 vs. Other Epi-Drugs: A Snapshot

Drug/Drug Class	Example Agents	Primary Target	Key Mechanisms & Applications	Key Differentiators of A-485
p300/CBP HAT Inhibitor	A-485	p300/CBP histone acetyltransferase (HAT) domain [1]	Inhibits histone/protein acetylation; targets pathological gene networks in inflammation [2], cancer [3], and psoriasis [4]	Highly selective catalytic inhibitor; targets specific transcriptional programs rather than causing genome-wide hypomethylation/hyperacetylation [1]
DNMT Inhibitors	Azacitidine, Decitabine [5]	DNA Methyltransferases (DNMTs) [5]	Incorporated into DNA, cause genome-wide hypomethylation; approved for MDS, AML [5]	Different mechanism of action; does not incorporate into DNA or cause direct DNA damage [5]
HDAC Inhibitors	Vorinostat, Romidepsin [5]	Histone Deacetylases (HDACs) [5]	Cause genome-wide histone hyperacetylation; approved for	More targeted approach compared to broader-acting HDAC inhibitors [2]

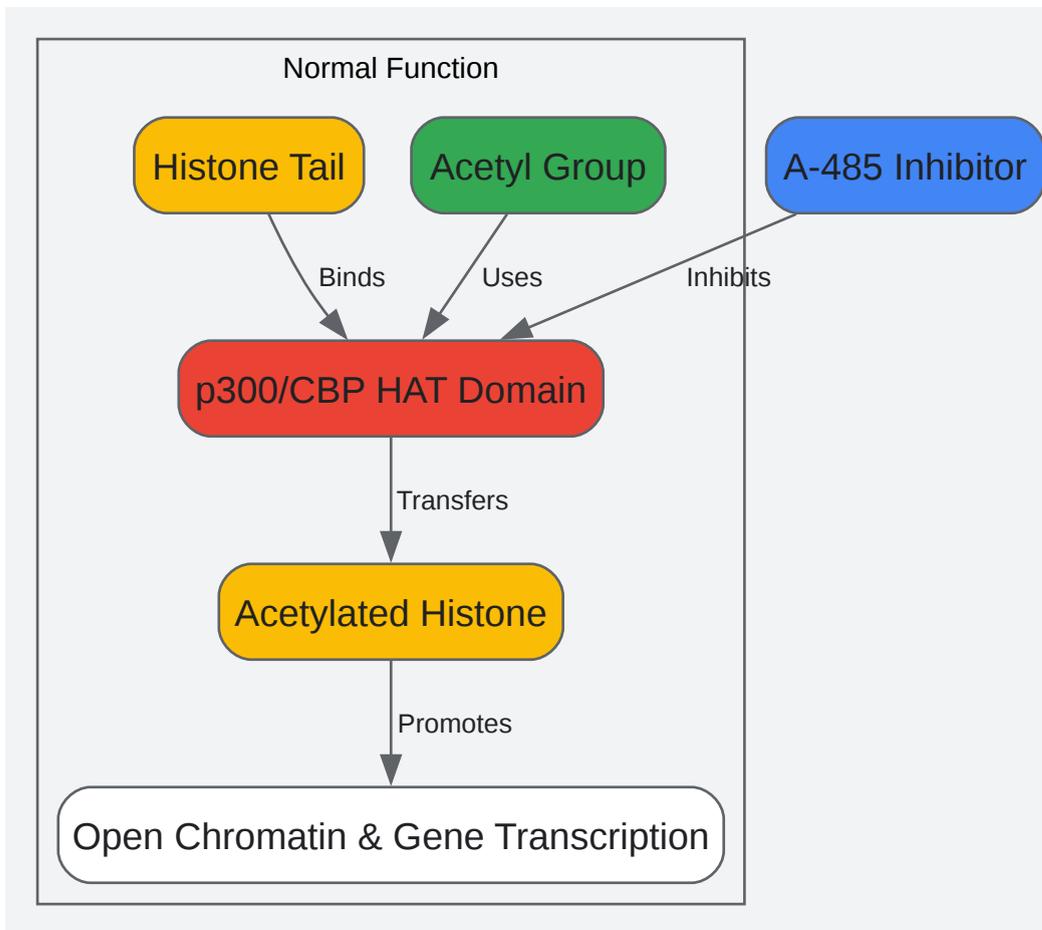
Drug/Drug Class	Example Agents	Primary Target	Key Mechanisms & Applications	Key Differentiators of A-485
			cutaneous T-cell lymphoma [5]	
BET Inhibitors	(e.g., CCS1477) [6]	Bromodomains of BET proteins (BRD4) & p300/CBP [6]	Disrupts reading of acetyl marks; inhibits cancer growth (e.g., Group 3 Medulloblastoma) [6]	Domain-specific inhibition: A-485 (HAT domain) vs. CCS1477 (Bromodomain) can have distinct, lineage-specific effects on tumor growth [6]

A-485's Mechanism and Key Experimental Findings

A-485 is a potent and selective catalytic inhibitor of the histone acetyltransferase (HAT) activity of p300 and CBP [1]. Its mechanism and research applications are detailed below.

Mechanism of Action

The diagram below illustrates how **A-485** targets the epigenetic machinery at a specific point.



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By blocking this key step, **A-485** reduces acetylation marks like H3K27ac and H3K18ac at specific gene promoters, leading to the suppression of pathological gene networks [2].

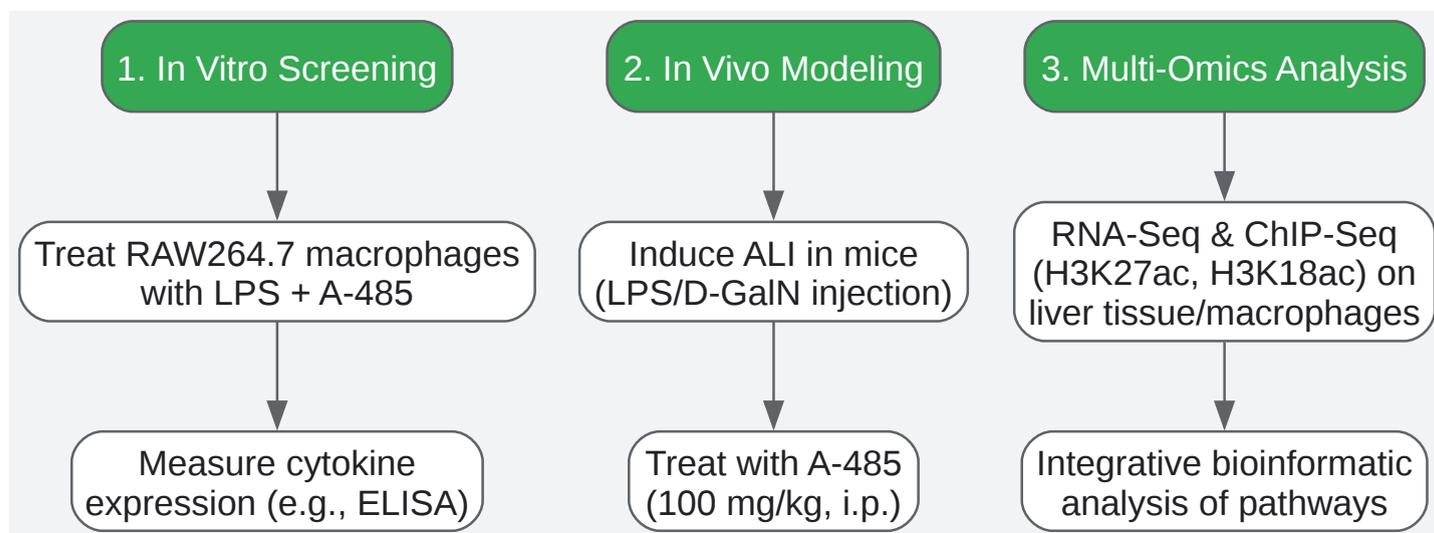
Key Experimental Findings

- **Inflammatory Disease:** In a mouse model of acute liver injury, **A-485** (100 mg/kg, intraperitoneal) significantly reduced plasma aminotransferase levels, improved survival rates, and suppressed a broad set of pro-inflammatory genes in liver macrophages [2].
- **Cancer:**
 - **As a single agent:** **A-485** inhibits the proliferation of various cancer cell lines [1].
 - **In combination therapy:** **A-485** sensitizes non-small cell lung cancer cells to TRAIL, leading to synergistic cell death, even in therapy-resistant cells [3].
- **Domain-Specific Specificity:** Research shows that inhibiting different domains of p300/CBP has varying effects. Some cancers are more sensitive to bromodomain inhibition, while others are more sensitive to HAT inhibition with **A-485** [6].

Core Experimental Protocols from Key Studies

The following workflows summarize the main methodologies used in the studies cited.

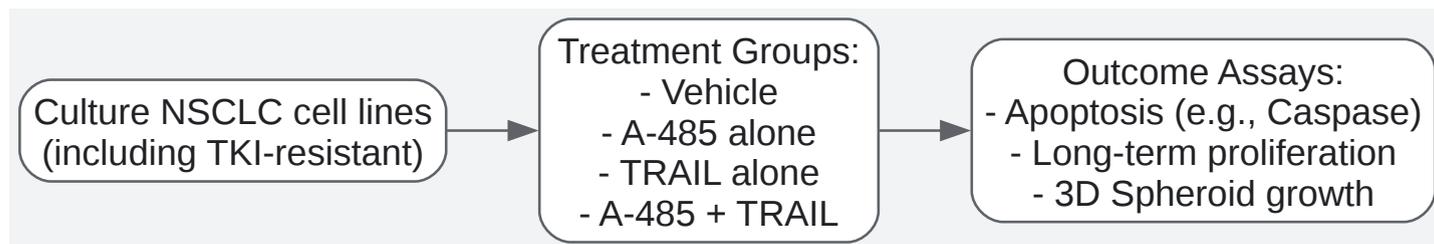
Protocol 1: In Vitro & In Vivo Efficacy in Inflammation



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Based on [2]

Protocol 2: Cancer Combination Therapy



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Based on [3]

Key Takeaways for Researchers

- **Precision over Breadth:** **A-485** offers a more targeted approach compared to first-generation epigenetic drugs like DNMTi and HDACi, which cause genome-wide epigenetic alterations. This could translate to a different toxicity profile and more specific therapeutic effects [2].
- **Novel Therapeutic Strategy:** The ability of **A-485** to normalize disease-associated gene expression networks makes it a compelling candidate for treating conditions driven by transcriptional dysregulation, such as inflammatory diseases and certain cancers [4] [2].
- **Importance of Context:** The efficacy of p300/CBP inhibition is highly context-dependent. The choice between inhibiting the HAT domain or the bromodomain may be critical and should be informed by the specific disease model [6].

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To cite this document: Smolecule. [A-485 comparative transcriptome analysis with other epigenetic drugs]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516546#a-485-comparative-transcriptome-analysis-with-other-epigenetic-drugs>]

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